6-(4-Hydroxyphenyl)picolinic acid
Description
6-(4-Hydroxyphenyl)picolinic acid is a picolinic acid derivative featuring a hydroxyphenyl substituent at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their diverse applications, including enzyme inhibition, pharmaceutical intermediates, and coordination chemistry . The hydroxyl group on the phenyl ring may enhance solubility and hydrogen-bonding interactions, influencing biological activity and chemical reactivity.
Properties
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-6-4-8(5-7-9)10-2-1-3-11(13-10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGNKOYVTILUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244284 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-27-3 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of picolinic acid derivatives with hydroxyphenyl compounds under specific conditions . The reaction often requires catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
6-(4-Hydroxyphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which 6-(4-Hydroxyphenyl)picolinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways . For example, its antiviral activity is attributed to its ability to disrupt viral entry and replication processes .
Comparison with Similar Compounds
6-(p-Tolyl)picolinic acid
- Structure : A methyl group replaces the hydroxyl at the para position of the phenyl ring.
- Molecular Formula: C₁₃H₁₁NO₂; MW: 213.23 .
6-(4-Formylphenyl)picolinic acid
- Structure : A formyl group (-CHO) is present at the para position.
- Molecular Formula: C₁₃H₉NO₃; MW: 227.2 .
- Key Differences : The electron-withdrawing formyl group may alter electronic properties, affecting reactivity in coupling reactions or coordination with metal ions.
4-(4-Hydroxyphenyl)-6-(phosphonomethyl)picolinic acid (18e)
- Structure: Combines a 4-hydroxyphenyl group with a phosphonomethyl (-CH₂PO₃H₂) substituent at the 6-position.
- Molecular Formula: C₁₃H₁₁NO₆P; MW: 308.03 .
- Key Differences: The phosphonomethyl group adds bulk and acidity, likely enhancing metal-binding capacity, as seen in metallo-β-lactamase inhibition studies .
Functional Group Modifications on the Picolinic Acid Core
Carbamoyl Derivatives
Sulfonamide and Sulfonyl Derivatives
- Examples : 6-(Methylsulfonamido)picolinic acid (7), 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) .
- Synthesis : Requires sulfonylation or alkylation steps, with yields dependent on reaction conditions (e.g., 7 synthesized in 16 hours at 0°C) .
- Key Differences : Sulfonyl groups increase polarity and metabolic stability compared to hydroxylated analogs.
Electronic and Steric Effects of Substituents
Electron-Withdrawing Groups
Hydrophilic Modifications
- Examples: 6-(Aminomethyl)picolinic acid hydrochloride (MW: 188.61) , 6-Hydroxypicolinic acid (MW: 155.11) .
- Impact : Hydroxyl and amine groups enhance water solubility, critical for pharmaceutical formulations .
Data Table: Key Structural and Analytical Comparisons
*Hypothetical structure; calculated values based on analogous compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-Hydroxyphenyl)picolinic acid, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis often involves Suzuki-Miyaura coupling to introduce the 4-hydroxyphenyl group to the picolinic acid core. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) are critical for cross-coupling efficiency .
- Reaction temperature : Elevated temperatures (~120°C in DMF) enhance reaction rates but require careful control to avoid decomposition .
- Purification : Flash chromatography or acidification (e.g., HCl) followed by recrystallization ensures high purity and yield .
Q. How is this compound characterized using spectroscopic methods such as NMR and mass spectrometry?
- Methodological Answer :
- ¹H NMR : Aromatic protons adjacent to the carboxylic acid group appear as singlets (e.g., δ 8.38 ppm in MeOD). Coupling constants (e.g., J = 8.2 Hz for di-substituted aromatic protons) confirm regiochemistry .
- ESI-MS : Negative-ion mode detects the deprotonated molecular ion ([M-H]⁻), with exact mass matching theoretical values (e.g., m/z 308.02 for a phosphonomethyl derivative ).
- ¹³C NMR : Carboxylic acid carbons resonate near δ 166 ppm, while hydroxyl-substituted carbons appear downfield (~δ 159 ppm) .
Q. What are the recommended storage conditions and solubility profiles for this compound in different solvents?
- Methodological Answer :
- Storage : Store at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Avoid repeated freeze-thaw cycles .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and methanol. Limited solubility in water at neutral pH; adjust pH >8 with NaOH for aqueous solutions .
- Handling : Use sonication at 37°C to dissolve precipitates, and filter through 0.22 µm membranes for sterile applications .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR signals may arise from tautomerism or impurities. Strategies include:
- 2D NMR : Use HSQC or COSY to correlate ambiguous proton and carbon signals .
- Spiking experiments : Add authentic reference compounds (e.g., commercial picolinic acid derivatives) to confirm peak assignments .
- Repurification : Repeat flash chromatography with gradient elution (e.g., 0–10% MeOH in CH₂Cl₂) to isolate pure fractions .
Q. What strategies are employed to optimize the regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Directing groups : The carboxylic acid group on the picolinic acid core directs electrophilic substitution to the para position .
- Protecting groups : Protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) to prevent unwanted side reactions during coupling .
- Catalyst screening : Test Pd vs. Cu catalysts for cross-coupling efficiency; PdCl₂(PPh₃)₂ often outperforms in aryl-aryl bond formation .
Q. In pharmacological studies, how is this compound utilized as a ligand in metal coordination complexes?
- Methodological Answer :
- Coordination studies : Titrate the compound with metal ions (e.g., Cu²⁺, Fe³⁺) in buffered solutions (pH 6–7). Monitor binding via UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands) .
- Biological activity : Assess enzyme inhibition (e.g., metalloproteases) using kinetic assays. The carboxylic acid and hydroxyl groups act as bidentate ligands, chelating metal ions in enzyme active sites .
- ESI-MS analysis : Confirm stoichiometry of metal-ligand complexes (e.g., 1:1 or 2:1 ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
